molecular formula C8H20Cl2N2O2 B2936295 3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride CAS No. 2375269-05-7

3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride

Cat. No. B2936295
CAS RN: 2375269-05-7
M. Wt: 247.16
InChI Key: XIAUDEFHRNCJFQ-UHFFFAOYSA-N
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Description

“3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride” is a chemical compound with the CAS Number: 2375269-05-7 . It has a molecular weight of 247.16 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O2.2ClH/c11-7-8(12)6-10-4-1-2-9-3-5-10;;/h8-9,11-12H,1-7H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Synthetic Applications as Metal Carbene Precursors

3-(1,4-Diazepan-1-yl)propane-1,2-diol;dihydrochloride, as part of the broader class of diazepane derivatives, has been explored for its utility in synthetic chemistry. Specifically, diazo compounds have been utilized as nucleophiles in silver-catalyzed three-component reactions involving amines and alkynylbenzaldehydes. This method allows for the preparation of various 3-benzazepines through a cascade of cyclization, nucleophilic addition, and aryl migration processes. Additionally, diazo-containing dihydroisoquinolines can be synthesized under slightly modified conditions, highlighting the versatility of diazo compounds in facilitating complex molecular architectures (Xiao et al., 2015).

Catalytic Conversion of Methane to Methanol

In a groundbreaking study, ligands incorporating diazepane structures demonstrated significant improvement in the catalytic conversion of methane to methanol under ambient conditions. Specifically, the study introduced new ligands, which, when combined with tricopper catalysts and immobilized on mesoporous silica nanoparticles, enhanced methane turnover significantly. This process showcases the potential of diazepane derivatives in developing efficient and selective catalysts for converting methane, a potent greenhouse gas, into valuable chemicals like methanol (Ahmed et al., 2020).

Development of Iron(III) Complexes for Biomimetic Catalysis

Diazepane ligands have been incorporated into iron(III) complexes to mimic the function of natural enzymes involved in the oxidative cleavage of catechols. These complexes demonstrated regioselectivity in the extradiol cleavage of catechols, a process relevant to the degradation of organic pollutants and synthesis of biologically active molecules. The study showcases the role of diazepane derivatives in designing functional models for catechol dioxygenase enzymes, offering insights into the enzymatic processes and potential applications in environmental remediation and synthesis of pharmaceuticals (Mayilmurugan et al., 2008).

Synthesis of Heterocycles and N-Heterocycles

The structural motif of diazepanes has been exploited in the synthesis of diverse heterocyclic compounds. For example, multicomponent reactions of dicarbonyls with diamines and aromatic aldehydes have been employed to directly synthesize 1,4-diazepane derivatives in a stereoselective manner. This approach emphasizes the utility of diazepane derivatives in constructing complex molecular structures, including N-heterocycles, which are of significant interest in medicinal chemistry and drug discovery (Sotoca et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1,4-diazepan-1-yl)propane-1,2-diol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c11-7-8(12)6-10-4-1-2-9-3-5-10;;/h8-9,11-12H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAUDEFHRNCJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(CO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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